molecular formula C11H11ClO2 B13042394 2-(2-Chloro-4-cyclopropylphenyl)acetic acid

2-(2-Chloro-4-cyclopropylphenyl)acetic acid

Cat. No.: B13042394
M. Wt: 210.65 g/mol
InChI Key: HLGMRDPMENUZSJ-UHFFFAOYSA-N
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Description

2-(2-Chloro-4-cyclopropylphenyl)acetic acid is an organic compound with the molecular formula C11H11ClO2 It is characterized by the presence of a chloro-substituted phenyl ring and a cyclopropyl group attached to the acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloro-4-cyclopropylphenyl)acetic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions.

Industrial Production Methods

For large-scale industrial production, the preparation method may involve the esterification of polyalcohol and halogenated acetic acids, followed by hydrolysis under the action of composite catalysts . This method is advantageous due to its simplicity, mild conditions, and high product purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloro-4-cyclopropylphenyl)acetic acid undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction mechanism.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of substituted phenylacetic acids.

Scientific Research Applications

2-(2-Chloro-4-cyclopropylphenyl)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism by which 2-(2-Chloro-4-cyclopropylphenyl)acetic acid exerts its effects involves interactions with specific molecular targets and pathways. These interactions may include binding to enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Chloro-4-cyclopropylphenyl)acetic acid is unique due to the presence of both the chloro-substituted phenyl ring and the cyclopropyl group. This combination of functional groups may confer distinct chemical and biological properties, making it valuable for specific applications.

Biological Activity

2-(2-Chloro-4-cyclopropylphenyl)acetic acid is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its interactions with various biological targets, mechanisms of action, and therapeutic implications based on recent studies.

Chemical Structure and Properties

The molecular structure of this compound features a cyclopropyl group attached to a chlorinated phenyl ring. This configuration is believed to influence its binding affinity to specific biological targets, enhancing its pharmacological profile.

Research indicates that this compound interacts with various enzymes and receptors, modulating their activity. It has been shown to inhibit certain signaling pathways, which are crucial in cellular processes such as proliferation and apoptosis. For instance, studies have highlighted its role in inhibiting Rho/MRTF/SRF-mediated gene transcription, suggesting a mechanism that could be leveraged for therapeutic applications in conditions like fibrosis .

Binding Affinity

The compound exhibits significant binding affinities to specific biological targets. A study reported that it acts as an inhibitor with an IC50 value in the low micromolar range against certain kinases involved in cell signaling pathways . This suggests that the compound may effectively regulate pathways associated with disease progression.

In Vitro Studies

In vitro assays have demonstrated that this compound can reduce cell viability in cancer cell lines while showing minimal cytotoxicity at therapeutic concentrations. For example, assays conducted on PC3 cells indicated less than 5% inhibition of cell viability at concentrations up to 100 µM .

In Vivo Studies

Preclinical studies using animal models have shown promising results regarding the compound’s efficacy in reducing fibrosis. In a mouse model of bleomycin-induced dermal fibrosis, treatment with the compound resulted in a significant decrease in connective tissue growth factor (CTGF) expression, highlighting its potential as an antifibrotic agent .

Case Studies

Study ReferenceType of StudyKey Findings
In VivoReduced CTGF expression in fibrotic mice models; low cytotoxicity observed.
In VitroIC50 values indicate potent inhibition of specific kinases; minimal impact on cell viability.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies suggest that modifications to the cyclopropyl and chlorophenyl moieties can significantly affect the biological activity of the compound. For instance, altering substituents on the phenyl ring has been shown to enhance or diminish binding affinity, indicating that precise structural configurations are critical for optimal activity .

Properties

Molecular Formula

C11H11ClO2

Molecular Weight

210.65 g/mol

IUPAC Name

2-(2-chloro-4-cyclopropylphenyl)acetic acid

InChI

InChI=1S/C11H11ClO2/c12-10-5-8(7-1-2-7)3-4-9(10)6-11(13)14/h3-5,7H,1-2,6H2,(H,13,14)

InChI Key

HLGMRDPMENUZSJ-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CC(=C(C=C2)CC(=O)O)Cl

Origin of Product

United States

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